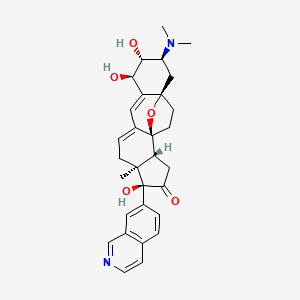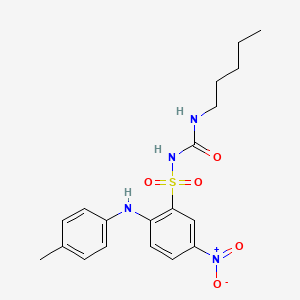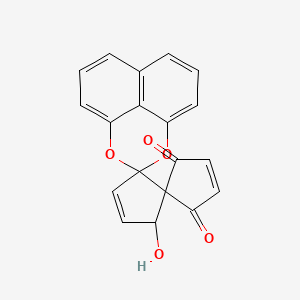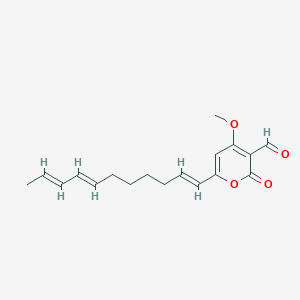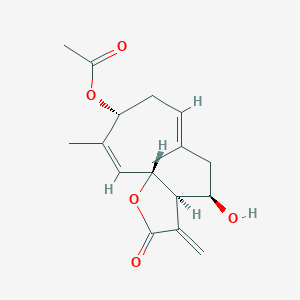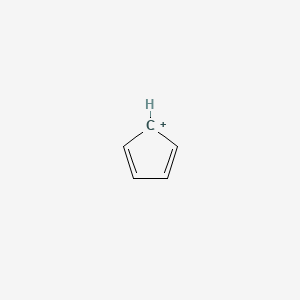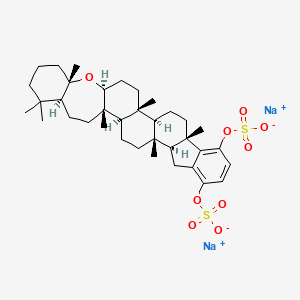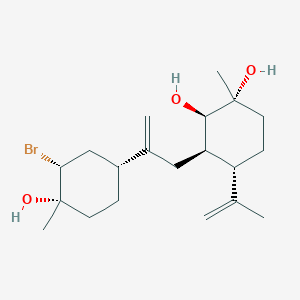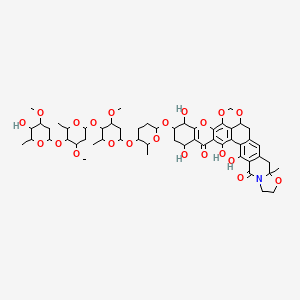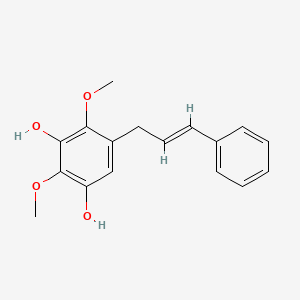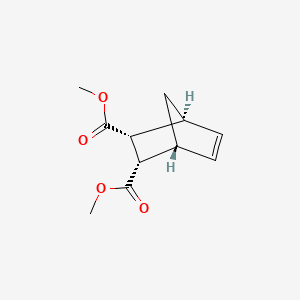
Dimethyl carbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylcarbate is a dicarboxylic acid.
Dimethyl carbate is used as an insect repellant.
Aplicaciones Científicas De Investigación
Alternative Fuel Applications
Dimethyl ether (DME), often confused with dimethyl carbate, is recognized as an attractive alternative to conventional diesel fuel for compression ignition (CI) engines. It offers several environmental and performance benefits, such as lower emissions of NOx, HC, and CO. DME also exhibits superior atomization and vaporization characteristics compared to traditional diesel. However, using DME in automotive vehicles requires modifications to engine components and fuel injection systems. Furthermore, its low lubricity and the challenge of reducing NOx emissions necessitate additional research and development (Park & Lee, 2014).
Catalysis and Chemical Synthesis
The preparation and characterization of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate, a compound often associated with dimethyl carbate, have been integrated into physical chemistry experiment teaching. This integration offers a comprehensive training in related chemical disciplines and promotes students' interest in scientific research (De-hua, Lei, & Ying, 2006). Moreover, the chemical reactivity of N,N-dimethylenamino ketones, closely related to dimethyl carbate, has been explored for synthesizing a broad range of heterocyclic and fused heterocyclic derivatives, potentially for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
Drug Delivery Systems
While not directly related to dimethyl carbate, research on dimethyl fumarate encapsulated in solid lipid nanoparticles (SLN) reveals its potential for controlled drug release and targeted delivery. The study demonstrates the preparation, characterization, and in vitro/in vivo behavior of these nanoformulations, offering insights into advanced drug delivery systems (Esposito et al., 2017).
Environmental Monitoring
Research on the determination of dimethyl mercury, a compound structurally similar to dimethyl carbate, in environmental samples highlights the precision and accuracy of current measurement techniques. This research underlines the importance of rigorous validation methods in monitoring and managing environmental pollutants (Bloom, Grout, & Prestbo, 2005).
Green Chemistry
Dimethyl carbonate (DMC), a chemical cousin of dimethyl carbate, demonstrates versatile reactivity as a solvent and reagent in green chemistry. It's used in innovative applications related to energy storage devices like supercapacitors and lithium batteries. Additionally, it's utilized as a methylating and carbamoylating reagent in various sustainable protocols, especially for converting biosourced substrates into value-added compounds (Selva, Perosa, Rodríguez‐Padrón, & Luque, 2019).
Propiedades
Número CAS |
39589-98-5 |
|---|---|
Nombre del producto |
Dimethyl carbate |
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |
Clave InChI |
VGQLNJWOULYVFV-SPJNRGJMSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |
SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
SMILES canónico |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
Otros números CAS |
39589-98-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



